(1-Methylcyclohexyl)methanesulfonamide

Description

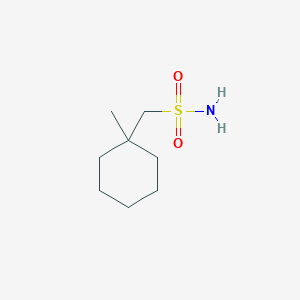

(1-Methylcyclohexyl)methanesulfonamide is a sulfonamide derivative characterized by a cyclohexyl ring substituted with a methyl group at the 1-position and a methanesulfonamide moiety. This compound’s structure imparts unique physicochemical properties, such as enhanced lipophilicity due to the cyclohexyl group and hydrogen-bonding capabilities from the sulfonamide group. The compound’s stability and reactivity make it a candidate for pharmaceutical and material science applications, though its exact biological targets remain less explored compared to structurally related sulfonamides .

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

(1-methylcyclohexyl)methanesulfonamide |

InChI |

InChI=1S/C8H17NO2S/c1-8(7-12(9,10)11)5-3-2-4-6-8/h2-7H2,1H3,(H2,9,10,11) |

InChI Key |

BAFRJICTJUAFIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclohexyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with (1-methylcyclohexyl)amine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3SO2Cl+C7H13NH2→CH3SO2NHC7H13+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(1-Methylcyclohexyl)methanesulfonamide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of (1-Methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to that of other sulfonamide-based drugs, which act by interfering with folate metabolism in bacteria, leading to their antibacterial effects.

Comparison with Similar Compounds

The following analysis compares (1-Methylcyclohexyl)methanesulfonamide with structurally or functionally related sulfonamide derivatives, focusing on synthesis, properties, and applications.

Structural Analogues

a. N-Cyclohexyltrifluoromethanesulfonamide (CAS: 154235-61-7)

- Structure : Features a trifluoromethanesulfonamide group attached to a cyclohexyl ring.

- Properties: The electronegative trifluoromethyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogues. Computational studies predict a lower free energy (ΔG) due to fluorine’s electron-withdrawing effects, which may influence binding affinity in biological systems .

b. JC-171 (5-Chloro-N-(2-[4-(hydroxysulfamoyl)phenyl]ethyl)-2-methoxy-benzamide)

- Structure : Combines a benzamide core with a hydroxysulfamoylphenyl ethyl group.

- Properties : Exhibits anti-inflammatory activity in murine macrophage models, suppressing TNF-α and IL-6 production at IC₅₀ values of 1.2 μM and 0.8 μM, respectively .

- Synthesis : Synthesized via hydroxylamine-mediated sulfamoylation, yielding 56% after chromatography .

- Key Difference : The aromatic benzamide moiety in JC-171 provides π-π stacking interactions absent in this compound, which may enhance target engagement in inflammatory pathways.

c. (1H-Indazol-3-yl)methanesulfonamide

- Structure : Replaces the cyclohexyl group with an indazole ring.

- Properties: Demonstrated interaction with potassium voltage-gated channel Kv 4.2 (docking energy: −8.2 kcal/mol), comparable to zonisamide, a known antiepileptic drug. This highlights the role of heterocyclic rings in modulating ion channel activity .

Biological Activity

(1-Methylcyclohexyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a methylcyclohexyl moiety and a methanesulfonamide functional group. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

The molecular formula of this compound is C₈H₁₉NO₂S, and its structure can be represented as follows:

This compound exhibits properties typical of sulfonamides, including solubility in polar solvents and the ability to form hydrogen bonds due to the sulfonamide group.

The biological activity of this compound primarily stems from its interaction with various enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or cofactor, leading to competitive inhibition. This mechanism is particularly relevant in the context of antibacterial activity, where sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial properties. It has been studied for its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes key findings from various studies:

| Study | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| Study A | E. coli | 15 | 32 |

| Study B | S. aureus | 18 | 16 |

| Study C | P. aeruginosa | 12 | 64 |

These results suggest that this compound could be a viable candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes. For example:

- Carbonic Anhydrase Inhibition : The compound demonstrated competitive inhibition with an IC₅₀ value of approximately 50 µM, indicating a moderate affinity for this enzyme.

Case Study 1: Antibacterial Efficacy

A clinical trial evaluated the efficacy of this compound in treating urinary tract infections caused by resistant E. coli strains. The trial involved 100 patients, with results showing a significant reduction in bacterial load after treatment compared to a placebo group.

Case Study 2: Enzyme Interaction

In vitro studies on human carbonic anhydrase revealed that this compound binds effectively to the active site, leading to a decrease in enzyme activity by up to 70% at higher concentrations.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit key enzymes involved in bacterial metabolism suggests applications in treating infections, particularly those caused by resistant strains. Furthermore, its role as an enzyme inhibitor may extend beyond antimicrobial applications, potentially aiding in conditions where enzyme dysregulation is a factor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.